molecular formula C8H12O B149123 (E,E)-3,5-octadien-2-one CAS No. 30086-02-3

(E,E)-3,5-octadien-2-one

Cat. No. B149123
CAS RN: 30086-02-3
M. Wt: 124.18 g/mol
InChI Key: GUUFTBQLGJOXEM-FZWLCVONSA-N
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Description

Synthesis Analysis

This involves a review of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, and yield. The analysis might also discuss the advantages and disadvantages of different synthesis methods .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any notable structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure .


Chemical Reactions Analysis

This would involve a review of the chemical reactions that the compound undergoes. It could include the reaction conditions, products, and mechanisms .


Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

1. Synthesis and Chirality

  • (E,E)-3,5-Octadien-2-one has been utilized in the synthesis of axially dissymmetric frameworks with C2 chirality, demonstrating its role in creating optically pure compounds through palladium-catalyzed sigmatropic rearrangement (Saitô et al., 1988).

2. Conformational Analysis

  • It has been involved in the conformational analysis of four-carbon 2,2′-bridged biphenyls, aiding in the understanding of molecular conformations and their energy dynamics (Rashidi-Ranjbar & Sandström, 1990).

3. Isotope Dilution Assays

  • Isotopically labeled variants of (E,E)-3,5-Octadien-2-one have been synthesized for use as internal standards in isotope dilution assays, highlighting its utility in accurate quantitative chemical analysis (Lin et al., 1999).

4. Orbital Interactions

  • The compound has played a significant role in studies of π-orbital interactions in molecular structures, offering insights into through-space and through-bond interactions in organic molecules (Gleiter et al., 1973).

5. Kinetic Analysis in Isomerizations

  • It has been instrumental in the kinetic analysis of thermal isomerizations in organic chemistry, providing valuable data for understanding reaction mechanisms and rates (Baldwin & Burrell, 2003).

6. Gas Electron Diffraction Studies

  • The compound’s structure has been investigated using gas electron diffraction, contributing to the field of structural chemistry and molecular geometry (Yokozeki & Kuchitsu, 1971).

7. Application in Organic Synthesis

  • (E,E)-3,5-Octadien-2-one has been applied in the synthesis of complex organic compounds, showcasing its versatility in synthetic chemistry (Tsuji et al., 1979).

Safety And Hazards

This would involve a review of the compound’s toxicity, flammability, and other hazards. It might also include information on safe handling and disposal .

Future Directions

This would involve a discussion of areas for future research. This could include potential applications of the compound, unanswered questions about its properties or behavior, or new methods for its synthesis .

properties

IUPAC Name

(3E,5E)-octa-3,5-dien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h4-7H,3H2,1-2H3/b5-4+,7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRKMRFJEUFXIB-YTXTXJHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016433
Record name (E,E)-3,5-Octadien-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid; pungent herbaceous odour
Record name (E,E)-3,5-Octadien-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1071/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in fats, Miscible at room temperature (in ethanol)
Record name (E,E)-3,5-Octadien-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1071/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.880-0.890
Record name (E,E)-3,5-Octadien-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1071/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

(E,E)-3,5-octadien-2-one

CAS RN

30086-02-3, 38284-27-4
Record name (E,E)-3,5-Octadien-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30086-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Octadien-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038284274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E,E)-3,5-Octadien-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name octa-3,5-dien-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans, trans-3,5-Octadien-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032446
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
622
Citations
BJ David, CL Robert, AS David - Canadian Institute of Food Science and …, 1984 - Elsevier
Volatile compounds collected on Tenax GC® at 21 C from oxidized whitefish (Coregonus clupeaformis) were separated by fused silica capillary gas chromatography and identified by …
Number of citations: 29 www.sciencedirect.com
DB JOSEPHSON, RC LINDSAY… - Journal of food …, 1985 - Wiley Online Library
Volatile compounds which contribute to the distinct melon‐like aroma of fresh Pacific oysters (Crassostrea gigas) were identified as (E,Z)‐2,6‐nonadienal and 3,6‐nonadien‐1‐ol, but …
Number of citations: 149 ift.onlinelibrary.wiley.com
AA Cossé, TC Baker - Journal of Chemical Ecology, 1999 - Springer
The dried, powdered roots of buffalo gourd, Cucurbita foetidissima, were tested in a cornfield and shown to attract adult northern and southern corn rootworm beetles. Coupled gas …
Number of citations: 31 link.springer.com
B Torto, YOH Assad, PGN Njagi… - Pesticide science, 1999 - Wiley Online Library
Bioassays have shown that sand freshly contaminated by ovipositing females of the gregarious desert locust Schistocerca gregaria (Forskal) is more effective in inducing further …
Number of citations: 7 onlinelibrary.wiley.com
Q Dai, H Jin, J Gao, J Ning, X Yang… - International Journal of …, 2020 - Wiley Online Library
This study aimed to characterise the volatiles that contribute to stale odour of green tea. Volatiles were extracted using headspace solid‐phase microextraction ( HS ‐ SPME ) and …
Number of citations: 28 ifst.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 1 efsa.onlinelibrary.wiley.com
WC Xie, X Lian, XH Yang, YD Yang… - Advanced Materials …, 2013 - Trans Tech Publ
To investigate the headspace volatiles in shrimp head P. borealis, optimized conditions were evaluated for solid-phase microextraction coupled to gas chromatography-mass …
Number of citations: 3 www.scientific.net
Y Zhu, HP Lv, CY Shao, S Kang, Y Zhang, L Guo… - Food Research …, 2018 - Elsevier
A chestnut-like aroma is widely considered an important indicator of an excellent-quality green tea; however, the key odorants responsible for chestnut-like aroma have never been …
Number of citations: 163 www.sciencedirect.com
SQ Gu, N Wu, XC Wang, JJ Zhang… - Advanced Materials …, 2014 - Trans Tech Publ
Key odor compounds in different edible parts (abdomen, claw, leg meat and gonad) of steamed female Chinese mitten crab (Eriocheir sinensis) were extracted by a new type of …
Number of citations: 6 www.scientific.net
MS Nogueira, B Scolaro, GL Milne, IA Castro - Lwt, 2019 - Elsevier
Nutritional guidelines recommend reduced intake of saturated fatty acids to prevent cardiovascular disease. Polyunsaturated fatty acids (PUFA) are proposed as substitutes for saturated …
Number of citations: 88 www.sciencedirect.com

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